2-Amino-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]thiazin-4-one is a heterocyclic compound that belongs to the class of thiazine derivatives. These compounds are characterized by their unique structural features, which include a fused benzothiophene and thiazine ring system. The compound exhibits significant potential in medicinal chemistry due to its diverse biological activities and pharmacological properties.
The compound can be synthesized from various precursors, including substituted thioureas and aromatic aldehydes. Research has shown that derivatives of benzothiophene and thiazine are often explored for their potential therapeutic applications, particularly in the development of cytostatic agents and other bioactive compounds .
2-Amino-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]thiazin-4-one is classified as a thiazine derivative. Thiazines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. This specific compound also features an amino group, which enhances its reactivity and potential biological activity.
The synthesis of 2-Amino-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]thiazin-4-one typically involves the following methods:
For example, one method involves treating 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aromatic aldehydes in ethanol to yield azomethine derivatives that can further cyclize to form the target thiazine structure . Reaction conditions such as temperature and time are critical for optimizing yields and purity.
The molecular structure of 2-Amino-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]thiazin-4-one can be represented as follows:
The molecular formula is typically represented as , with a molecular weight around 226.32 g/mol. Detailed spectroscopic data (NMR, IR) would be required for precise structural elucidation.
The compound can undergo various chemical reactions:
For instance, nucleophilic substitution reactions can be facilitated by using electrophiles such as alkyl halides or acyl chlorides in polar solvents . The reaction conditions (temperature, solvent) significantly influence product distribution and yield.
The mechanism of action for compounds like 2-Amino-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]thiazin-4-one often involves:
Research indicates that thiazine derivatives exhibit cytostatic effects by disrupting cellular processes such as DNA replication or protein synthesis . Quantitative structure-activity relationship studies help elucidate these mechanisms further.
Relevant data on melting point and boiling point would require empirical measurement through experimental procedures.
2-Amino-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]thiazin-4-one has several applications in scientific research:
Research continues to explore its full pharmacological profile and optimize synthetic routes for improved yields and bioactivity .
The compound 2-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-4-one exemplifies a strategically designed hybrid molecule incorporating multiple pharmaceutically relevant features. Its structure comprises three key elements: (1) a tetrahydrobenzothiophene core that provides conformational restraint and lipophilic character, (2) a thiazinone ring containing multiple hydrogen bond acceptors, and (3) an exocyclic amino group serving as a hydrogen bond donor. This specific combination creates an electron-rich environment ideal for interacting with biological targets through multipoint binding [5] [7].
The molecule's bicyclic architecture enforces planarity across the thiophene-thiazine interface while the saturated cyclohexane ring introduces three-dimensionality. This structural feature potentially enhances selectivity by preventing promiscuous binding. The electron delocalization across the thiazinone ring creates a dipole moment that facilitates interactions with enzymatic pockets, particularly those containing cationic residues. Meanwhile, the exocyclic amino group enables both hydrogen bonding and protonation-dependent ionic interactions, significantly expanding its target repertoire [9].
Pharmacological applications of this scaffold and its analogs span multiple therapeutic areas:
Table 1: Biological Activities of Structurally Related Benzothiolo-Thiazinone Derivatives
Structural Feature | Biological Activity | Mechanistic Insight | Reference |
---|---|---|---|
Benzothiazole-acetamide hybrids | Antileukemic (IC₅₀ = 0.363 μM) | BCL-2 inhibition | [6] |
Silver nanoparticle hybrids | Enhanced antimicrobial effects | Synergistic metal coordination | [8] |
5-Ene-thiazolidinones | Multi-target kinase inhibition | ATP-competitive binding | [9] |
Thiaplakortone derivatives | Antimalarial (Plasmodium falciparum) | Redox cycling mechanism | [10] |
The drug-likeness parameters of this scaffold present both opportunities and challenges. Calculated logP values typically range from 2.4-3.5, suggesting moderate lipophilicity that may require optimization for enhanced bioavailability. The molecule's hydrogen bond acceptor count (4-5) and donor count (1-2) generally comply with Lipinski's rule of five, suggesting good oral absorption potential. However, the planar conjugated system may promote π-stacking interactions that could increase plasma protein binding, potentially reducing free drug concentration. Synthetic accessibility remains moderate, with commercial availability of key intermediates like 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid facilitating analog development [5] [7].
The medicinal exploration of thiazinone derivatives represents a fascinating journey through decades of pharmaceutical innovation. The first generation (1950s-1970s) witnessed phenothiazines like chlorpromazine revolutionizing psychiatric treatment. While not direct structural analogs, these molecules established the pharmacological relevance of the thiazine core and demonstrated the importance of the tricyclic system for CNS activity. This era provided critical proof-of-concept that sulfur-nitrogen heterocycles could modulate complex biological processes [10].
The second wave (1980s-1990s) brought mechanistically defined thiazinone therapeutics:
The modern era (2000s-present) has witnessed sophisticated scaffold hybridization and target-focused design. The integration of tetrahydrobenzothiophene with thiazinone represents a strategic advancement addressing limitations of earlier compounds. This evolution responded to several pharmaceutical needs:
Table 2: Key Milestones in Thiazinone-Based Drug Development
Time Period | Representative Agents | Therapeutic Application | Structural Innovation |
---|---|---|---|
1950s | Phenothiazines (e.g., chlorpromazine) | Antipsychotic | Tricyclic phenothiazine system |
1980s-1990s | Glitazones (e.g., rosiglitazone), Epalrestat | Antidiabetic | Thiazolidinedione core |
2000s | Benzothiazole-based anticancer agents (e.g., Phortress) | Oncology | 2-Arylbenzothiazole scaffold |
2010s-present | Tetrahydrobenzothiolo-thiazinone derivatives | Multitarget therapeutics | Fused bicyclic system with saturated linker |
Synthetic methodologies have evolved substantially to enable access to this complex scaffold. Early routes relied on multistep linear syntheses with poor overall yields. Contemporary approaches employ strategic cyclizations:
The most efficient published route to the title compound involves cyclodehydration of 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid with acetic anhydride, yielding the bicyclic system in a single step. This practical synthesis facilitates analog development through variation of either the carboxylic acid component or cyclization conditions [5].
Computational advancements have accelerated rational design within this chemical class:
These tools have identified critical structure-activity relationships:
The continued exploration of this scaffold exemplifies modern medicinal chemistry's evolution from serendipitous discovery to structure-based design. Current research focuses on PROTAC conjugates, nanoparticle delivery systems, and multitargeting hybrids that address the complexity of polygenic diseases while overcoming traditional limitations of heterocyclic therapeutics [6] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9